
Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol
Overview
Description
Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol is a deuterium-labeled compound, specifically a deuterated form of bis(4-chlorophenyl)methanol. The incorporation of deuterium atoms into the molecular structure enhances its stability and alters its pharmacokinetic and metabolic profiles, making it valuable in various scientific research applications .
Preparation Methods
The synthesis of bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol typically involves the deuteration of bis(4-chlorophenyl)methanol. This process can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: Utilizing deuterium oxide (D2O) or deuterated solvents under specific conditions to replace hydrogen atoms with deuterium.
Catalytic Deuteration: Employing catalysts such as palladium on carbon (Pd/C) in the presence of deuterium gas (D2) to facilitate the exchange of hydrogen for deuterium.
Industrial production methods may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield of the deuterated compound.
Chemical Reactions Analysis
Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bis(4-chlorophenyl) ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the compound back to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetics due to its stable isotopic labeling.
Biology: Employed in metabolic studies to track the distribution and transformation of compounds within biological systems.
Medicine: Utilized in drug development to investigate the pharmacokinetics and metabolic pathways of potential therapeutic agents.
Mechanism of Action
The mechanism of action of bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and metabolic stability, leading to altered pharmacokinetic profiles. This can result in prolonged half-life, reduced metabolic degradation, and enhanced bioavailability of the compound .
Comparison with Similar Compounds
Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol can be compared with other similar compounds, such as:
Bis(4-chlorophenyl)methanol: The non-deuterated form, which has different pharmacokinetic and metabolic properties.
Bis(4-chlorophenyl) ketone: An oxidized derivative with distinct chemical and physical characteristics.
Bis(5-chloro-2-hydroxyphenyl)methane: A structurally related compound with different functional groups and applications
The uniqueness of this compound lies in its deuterium labeling, which imparts specific advantages in terms of stability and metabolic behavior, making it a valuable tool in scientific research and industrial applications.
Biological Activity
Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol is a deuterated compound that has garnered attention in biochemical research due to its unique properties and applications in drug metabolism studies. The presence of deuterium allows for enhanced tracking and analysis of metabolic pathways, providing insights into pharmacokinetics and drug interactions.
Target of Action : This compound functions primarily as a tracer in drug development. Its deuterium labeling facilitates the study of drug metabolism by allowing researchers to trace the compound's behavior in biological systems.
Mode of Action : this compound interacts with various biomolecules through the incorporation of stable heavy isotopes. This interaction can influence the binding affinity and activity of enzymes and receptors involved in drug metabolism.
Biochemical Pathways : The incorporation of deuterium has been shown to affect several biochemical processes, including:
- Drug Metabolism : Alters the metabolic pathways, potentially leading to changes in absorption, distribution, metabolism, and excretion (ADME) profiles.
- Cellular Signaling : Influences signaling pathways that regulate gene expression and cellular responses.
This compound exhibits significant biochemical activity:
- Interaction with Enzymes : The compound has been demonstrated to interact with cytochrome P450 enzymes, affecting their catalytic efficiency.
- Cellular Effects : Studies indicate that this compound can modulate cell signaling pathways and gene expression profiles. For instance, it may impact the expression of genes involved in cellular stress responses.
Pharmacokinetics
The pharmacokinetic properties of deuterated compounds like this compound are notable:
- Absorption and Distribution : The presence of deuterium can enhance the solubility and stability of drug formulations.
- Metabolism : Deuteration can lead to slower metabolic rates compared to non-deuterated counterparts due to kinetic isotope effects.
- Excretion : Altered metabolic pathways may influence the excretion rates of drugs.
Case Studies
Several studies have highlighted the utility of this compound in drug metabolism research:
- Study on Drug Interaction : A study demonstrated that the incorporation of deuterium into a known pharmaceutical compound altered its metabolic profile significantly. The results indicated that deuterated drugs exhibited improved bioavailability and reduced side effects compared to their non-deuterated forms.
- Metabolic Tracing in Vivo : In animal models, this compound was used to trace the metabolic fate of various drugs. The findings revealed distinct metabolic pathways that were not observable with traditional tracers.
Chemical Reactions Analysis
The compound undergoes several chemical transformations:
Reaction Type | Description |
---|---|
Oxidation | Can be oxidized to form bis(4-chlorophenyl) ketone using agents like chromium trioxide. |
Reduction | May be reduced back to its corresponding alcohol using lithium aluminum hydride (LiAlH4). |
Substitution | Nucleophilic substitution reactions can occur where chlorine atoms are replaced by nucleophiles. |
Scientific Research Applications
This compound has diverse applications across various fields:
- Chemistry : Utilized as a tracer in reaction mechanism studies due to its stable isotopic labeling.
- Biology : Employed in metabolic studies for tracking compound transformations within biological systems.
- Medicine : Investigated for its potential in improving drug formulations through enhanced pharmacokinetic profiles.
- Industry : Used in the production of deuterated compounds for specialty chemicals and materials.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol, and how do isotopic labeling strategies influence reaction yields?
- Methodological Answer : Synthesis typically involves deuteration of precursor aromatic rings via catalytic exchange or halogen-deuterium substitution. For example, highlights fluorinated benzyl alcohol synthesis using nucleophilic aromatic substitution with deuterated reagents. Isotopic purity (e.g., >98 atom% D, as noted in ) requires rigorous purification via column chromatography or recrystallization. Yield optimization may involve adjusting reaction temperature and stoichiometric ratios of deuterium sources (e.g., D₂O or deuterated acids) .
Q. Which analytical techniques are critical for characterizing isotopic purity and structural integrity?
- Methodological Answer :
Q. How does deuteration impact the compound’s solubility and stability in aqueous/organic systems?
- Methodological Answer : Deuteration alters hydrophobicity due to reduced hydrogen bonding. Comparative studies using deuterated vs. non-deuterated analogs (e.g., ) suggest lower aqueous solubility (~15–20% reduction) but enhanced stability in organic solvents like DMSO or THF. Stability assays under varying pH and temperature conditions are recommended to assess degradation kinetics .
Advanced Research Questions
Q. What isotopic effects arise in kinetic studies involving this compound, and how are they quantified?
- Methodological Answer : Deuterium’s higher mass reduces vibrational frequencies, leading to kinetic isotope effects (KIEs) in reactions like nucleophilic substitutions. For example, KIE (k_H/k_D) values >1.5 indicate significant isotopic influence. Techniques include competitive isotopic labeling experiments paired with GC-MS or LC-MS to track reaction pathways ( ).
Q. How can contradictions in spectroscopic data (e.g., NMR vs. MS) be resolved when characterizing deuterated derivatives?
- Methodological Answer : Discrepancies often stem from incomplete deuteration or isotopic scrambling. Cross-validation using multiple techniques is essential:
- Step 1 : Use high-resolution MS to confirm molecular ion clusters.
- Step 2 : Employ ²H NMR to detect residual protons at labeled positions.
- Step 3 : Repeat synthesis with optimized deuteration conditions (e.g., prolonged reaction times, excess D₂O) ( ).
Q. What theoretical frameworks guide the design of deuterated analogs for metabolic or environmental tracer studies?
- Isotopic Dilution Analysis : Modeling tracer distribution in biological systems.
- Environmental Fate Studies : Using deuterium as a stable isotopic marker to track degradation pathways (e.g., hydrolysis or photolysis). Computational tools like DFT can predict isotopic effects on reaction mechanisms .
Q. How can this compound be integrated into polymer or coordination chemistry research?
- Methodological Answer : As a deuterated building block, it can synthesize labeled polymers for neutron scattering studies. For coordination complexes, deuterated ligands enhance NMR resolution in paramagnetic systems. Experimental protocols involve:
- Polymerization : Radical-initiated reactions with deuterated monomers.
- Ligand Synthesis : Substituting non-deuterated benzyl alcohols in metal-ligand complexes ( ).
Q. Data Contradiction and Validation
Q. What strategies address discrepancies between computational predictions and experimental results for deuterated compounds?
- Methodological Answer :
- Step 1 : Re-optimize computational parameters (e.g., basis sets for DFT) to account for deuterium’s nuclear volume.
- Step 2 : Validate predicted vibrational spectra (IR/Raman) with experimental data.
- Step 3 : Use sensitivity analysis to identify error-prone steps in synthesis or characterization ( ).
Properties
IUPAC Name |
bis(4-chloro-2,3,5,6-tetradeuteriophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H/i1D,2D,3D,4D,5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUYGURFBULKPA-PGRXLJNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])O)[2H])[2H])Cl)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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